molecular formula C19H17N3O4 B2973632 4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 1004639-96-6

4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2973632
CAS RN: 1004639-96-6
M. Wt: 351.362
InChI Key: KWAMSJKTXRJMOM-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, also known as Pyridazinone, is a chemical compound that has gained significant attention in the field of pharmaceutical research. This compound has been found to exhibit various biological and pharmacological activities, making it a promising candidate for drug development.

Mechanism of Action

4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. It has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins that promote inflammation and cancer progression. 4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has also been shown to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix and cancer cell invasion. Additionally, 4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has been found to activate certain signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo. 4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has also been found to reduce inflammation and oxidative stress, which are implicated in various diseases, including cancer and neurodegenerative disorders. Additionally, 4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has been found to improve glucose and lipid metabolism, making it a potential candidate for the treatment of metabolic disorders, such as diabetes and obesity.

Advantages and Limitations for Lab Experiments

4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified to enhance its pharmacological properties. 4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide also exhibits high stability and solubility, making it suitable for in vitro and in vivo studies. However, 4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has some limitations for lab experiments. It exhibits low bioavailability and poor pharmacokinetic properties, which may limit its efficacy in vivo. Additionally, 4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide may exhibit off-target effects, which may complicate the interpretation of its pharmacological effects.

Future Directions

4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has several potential future directions for research. One promising direction is to optimize the pharmacokinetic properties of the compound to enhance its efficacy in vivo. This can be achieved by modifying the chemical structure of the compound or by formulating it with suitable drug delivery systems. Another direction is to investigate the potential of 4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide and to identify its potential targets for drug development.

Synthesis Methods

The synthesis of 4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves the reaction of 2,6-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a series of reactions to obtain 4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide. This synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-tumor, anti-microbial, and anti-viral activities. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which play a crucial role in cancer progression and metastasis.

properties

IUPAC Name

4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-25-15-10-8-13(9-11-15)20-19(24)18-16(26-2)12-17(23)22(21-18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAMSJKTXRJMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

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